molecular formula C11H9NO2 B14487209 2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile CAS No. 65430-24-2

2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile

Cat. No.: B14487209
CAS No.: 65430-24-2
M. Wt: 187.19 g/mol
InChI Key: JSIHRABEQLYRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C11H9NO2. It is a derivative of cinnamaldehyde and contains both an aldehyde and a nitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: 2-Formyl-3-(2-methoxyphenyl)prop-2-enoic acid

    Reduction: 2-Formyl-3-(2-methoxyphenyl)prop-2-enamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde and nitrile groups can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-3-methoxyprop-2-enenitrile
  • 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile

Uniqueness

2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both an aldehyde and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its methoxy substituent also provides additional reactivity and potential for derivatization .

Properties

CAS No.

65430-24-2

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-formyl-3-(2-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C11H9NO2/c1-14-11-5-3-2-4-10(11)6-9(7-12)8-13/h2-6,8H,1H3

InChI Key

JSIHRABEQLYRRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C(C=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.